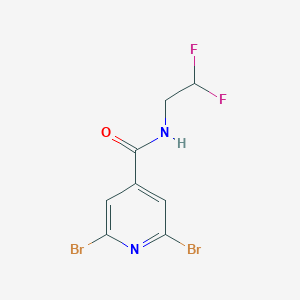

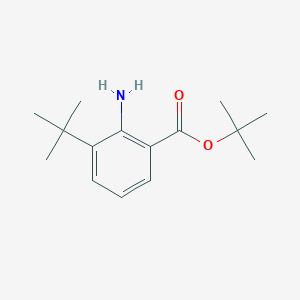

![molecular formula C22H23ClN4O B3002149 1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine CAS No. 1251588-40-5](/img/structure/B3002149.png)

1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

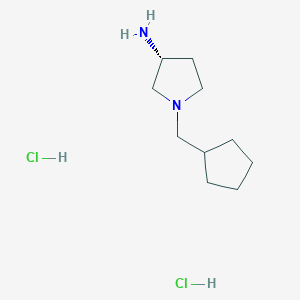

The compound "1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine" is a synthetic molecule that may be related to various piperazine derivatives with potential pharmacological properties. Piperazine derivatives are known for their central nervous system activity and have been studied for their potential as therapeutic agents in treating conditions such as depression, anxiety, and drug abuse .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the condensation of various substituted phenylpiperazines with other chemical moieties to achieve the desired pharmacophore. For instance, compounds with a benzotriazole fragment have been synthesized to enhance 5-HT1A and 5-HT2 receptor affinity . Similarly, modifications of the piperazine structure, such as the introduction of alkyl amides, have been shown to improve selectivity and affinity for 5-HT1A receptors . The synthesis of optically pure piperazine derivatives has also been explored for their selectivity towards the dopamine transporter, which is relevant for cocaine abuse therapeutic agents .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of related compounds has shown that the piperazine ring typically adopts a chair conformation, and the orientation of the substituents can significantly influence the overall molecular conformation and intermolecular interactions . The dihedral angles between the piperazine ring and the attached phenyl rings are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a methoxy group can influence the electrophilic and nucleophilic nature of the molecule, as indicated by density functional theory (DFT) calculations . The reactivity of these compounds can be tailored to enhance their interaction with biological targets such as serotonin receptors and transporters .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms and other substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For example, the introduction of a fluorophenyl group has been shown to impact the binding affinity to serotonin transporters and receptors . The intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the crystal packing and stability of these compounds .

科学的研究の応用

Anticancer and Enzyme Inhibition Applications

New mono Mannich bases were synthesized to explore their potential as anticancer agents and inhibitors of human carbonic anhydrase I and II isoenzymes. Among the synthesized compounds, some demonstrated significant cytotoxicity and selectivity for tumor cells, suggesting their potential in cancer treatment. Additionally, these compounds showed promising inhibition profiles towards carbonic anhydrase isoenzymes, highlighting their therapeutic potential in diseases where enzyme modulation is beneficial (Tuğrak et al., 2019).

Fluorescent Ligands for Neuroreceptor Visualization

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties were synthesized. These compounds displayed high affinity for the 5-HT(1A) receptor and good fluorescence properties, facilitating the visualization of 5-HT(1A) receptors in living cells. This research opens new avenues for studying neuroreceptor dynamics in real time (Lacivita et al., 2009).

Dopamine Transporter Ligands for Cocaine-Abuse Treatment

Research into long-acting dopamine transporter ligands, like those derived from 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, has shown promise for the treatment of cocaine abuse. These compounds demonstrated significant selectivity and affinity for the dopamine transporter, making them potential candidates for drug development aimed at managing cocaine addiction (Hsin et al., 2002).

特性

IUPAC Name |

[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O/c1-14-9-10-18-20(26-17-8-5-7-16(23)12-17)19(13-24-21(18)25-14)22(28)27-11-4-3-6-15(27)2/h5,7-10,12-13,15H,3-4,6,11H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPRMPJCXJWZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)Cl)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)

![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)